molecular formula C14H22O2S B14041999 Methyl 5-octylthiophene-2-carboxylate

Methyl 5-octylthiophene-2-carboxylate

Cat. No.: B14041999
M. Wt: 254.39 g/mol
InChI Key: VKLLUBNESSMGID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-octylthiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate alkylating agents. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-octylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted thiophene derivatives

Mechanism of Action

The mechanism of action of methyl 5-octylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Methyl 5-octylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

Properties

Molecular Formula

C14H22O2S

Molecular Weight

254.39 g/mol

IUPAC Name

methyl 5-octylthiophene-2-carboxylate

InChI

InChI=1S/C14H22O2S/c1-3-4-5-6-7-8-9-12-10-11-13(17-12)14(15)16-2/h10-11H,3-9H2,1-2H3

InChI Key

VKLLUBNESSMGID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(S1)C(=O)OC

Origin of Product

United States

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